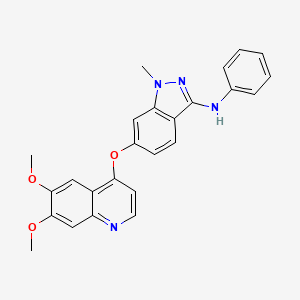
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine
Übersicht
Beschreibung
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline and indazole moiety, which are known for their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves multiple steps. One common method includes the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with other intermediates to form the final compound . The reaction conditions typically involve the use of solvents like diethylene glycol dimethyl ether, glycol dimethyl ether, or toluene, and chlorinating agents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6,7-Bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)amine hydrochloride: Known for its tyrosine kinase inhibition and use in cancer treatment.
4,6,7-Substituted quinazoline derivatives: These compounds also exhibit antiproliferative activities against cancer cells.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is unique due to its specific structure, which combines quinoline and indazole moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H22N4O3 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine |
InChI |
InChI=1S/C25H22N4O3/c1-29-21-13-17(9-10-18(21)25(28-29)27-16-7-5-4-6-8-16)32-22-11-12-26-20-15-24(31-3)23(30-2)14-19(20)22/h4-15H,1-3H3,(H,27,28) |
InChI-Schlüssel |
DGUVDQJGKOVXLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














